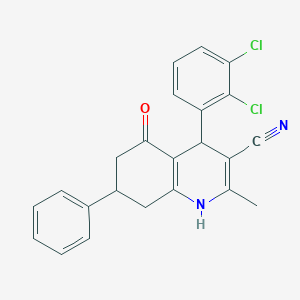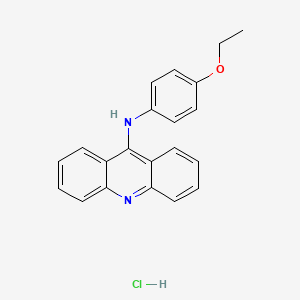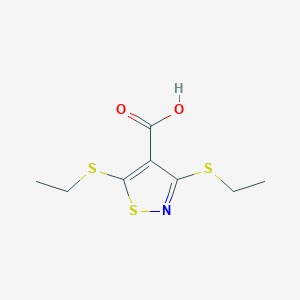
N,N'-bis(3-chloro-2-methylphenyl)-1,4-cyclohexanedicarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N'-bis(3-chloro-2-methylphenyl)-1,4-cyclohexanedicarboxamide, also known as BMH-21, is a synthetic compound that has gained significant attention in the scientific community due to its potential as an anticancer agent. BMH-21 belongs to the family of DNA intercalators, which are molecules that insert themselves between the base pairs of DNA strands, causing structural changes that can lead to cell death.
Mecanismo De Acción
N,N'-bis(3-chloro-2-methylphenyl)-1,4-cyclohexanedicarboxamide exerts its anticancer effects by intercalating into the DNA of cancer cells, causing structural changes that can lead to cell death. Specifically, N,N'-bis(3-chloro-2-methylphenyl)-1,4-cyclohexanedicarboxamide has been shown to induce DNA damage and inhibit DNA replication and transcription. This leads to the activation of the p53 pathway, which is a tumor suppressor pathway that can induce cell cycle arrest and apoptosis.
Biochemical and Physiological Effects
N,N'-bis(3-chloro-2-methylphenyl)-1,4-cyclohexanedicarboxamide has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that N,N'-bis(3-chloro-2-methylphenyl)-1,4-cyclohexanedicarboxamide can induce cell cycle arrest and apoptosis in cancer cells. Additionally, N,N'-bis(3-chloro-2-methylphenyl)-1,4-cyclohexanedicarboxamide has been shown to inhibit angiogenesis, which is the process by which tumors develop new blood vessels to support their growth. In vivo studies have shown that N,N'-bis(3-chloro-2-methylphenyl)-1,4-cyclohexanedicarboxamide can inhibit tumor growth and metastasis in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N,N'-bis(3-chloro-2-methylphenyl)-1,4-cyclohexanedicarboxamide is that it has shown efficacy against a wide range of cancer cell lines, suggesting that it may have broad applicability as an anticancer agent. Additionally, N,N'-bis(3-chloro-2-methylphenyl)-1,4-cyclohexanedicarboxamide has been shown to be effective against cancer stem cells, which are often resistant to conventional chemotherapy. However, one limitation of N,N'-bis(3-chloro-2-methylphenyl)-1,4-cyclohexanedicarboxamide is that it can be toxic to normal cells at high concentrations, which may limit its clinical use.
Direcciones Futuras
There are several future directions for research on N,N'-bis(3-chloro-2-methylphenyl)-1,4-cyclohexanedicarboxamide. One area of focus is the development of more potent analogs of N,N'-bis(3-chloro-2-methylphenyl)-1,4-cyclohexanedicarboxamide that may have improved efficacy and reduced toxicity. Additionally, researchers are exploring the use of N,N'-bis(3-chloro-2-methylphenyl)-1,4-cyclohexanedicarboxamide in combination with other anticancer agents to enhance its efficacy and reduce toxicity. Finally, there is interest in exploring the potential of N,N'-bis(3-chloro-2-methylphenyl)-1,4-cyclohexanedicarboxamide as a radiosensitizer, which is a compound that can enhance the efficacy of radiation therapy in cancer treatment.
Métodos De Síntesis
The synthesis of N,N'-bis(3-chloro-2-methylphenyl)-1,4-cyclohexanedicarboxamide involves a multi-step process that starts with the reaction of 3-chloro-2-methylphenylamine with cyclohexanone to form 3-chloro-2-methylphenylcyclohexanone. This intermediate is then reacted with phthalic anhydride to form the corresponding dicarboxylic acid, which is subsequently reacted with thionyl chloride to form the corresponding acid chloride. Finally, the acid chloride is reacted with 3-chloro-2-methylphenylamine to form N,N'-bis(3-chloro-2-methylphenyl)-1,4-cyclohexanedicarboxamide.
Aplicaciones Científicas De Investigación
N,N'-bis(3-chloro-2-methylphenyl)-1,4-cyclohexanedicarboxamide has been extensively studied for its potential as an anticancer agent. In vitro studies have shown that N,N'-bis(3-chloro-2-methylphenyl)-1,4-cyclohexanedicarboxamide is effective against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer. Additionally, N,N'-bis(3-chloro-2-methylphenyl)-1,4-cyclohexanedicarboxamide has been shown to be effective against cancer stem cells, which are believed to be responsible for tumor initiation, growth, and recurrence.
Propiedades
IUPAC Name |
1-N,4-N-bis(3-chloro-2-methylphenyl)cyclohexane-1,4-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24Cl2N2O2/c1-13-17(23)5-3-7-19(13)25-21(27)15-9-11-16(12-10-15)22(28)26-20-8-4-6-18(24)14(20)2/h3-8,15-16H,9-12H2,1-2H3,(H,25,27)(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFTTYBZUGDJFNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C2CCC(CC2)C(=O)NC3=C(C(=CC=C3)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N'-bis(3-chloro-2-methylphenyl)cyclohexane-1,4-dicarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{[2-(3,4-dihydro-2(1H)-isoquinolinyl)-3-pyridinyl]methyl}-1,3-thiazole-4-carboxamide](/img/structure/B4897343.png)
![2-[5-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]-N-(2-fluorophenyl)acetamide](/img/structure/B4897364.png)


![1-[3-(3-bromophenoxy)propoxy]-2-ethoxybenzene](/img/structure/B4897376.png)

![ethyl 2-amino-1-[2-(trifluoromethyl)benzyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B4897384.png)

![4-methoxy-N'-[2-(trifluoroacetyl)-1-cyclopenten-1-yl]benzohydrazide](/img/structure/B4897392.png)

![5,5,8,9-tetramethyl-3-(2-thienyl)-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline](/img/structure/B4897406.png)
![2-[(5-allyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide](/img/structure/B4897412.png)
![4-[5-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-1H-tetrazol-1-yl]-N-[2-(1,3-thiazol-4-yl)ethyl]butanamide](/img/structure/B4897428.png)